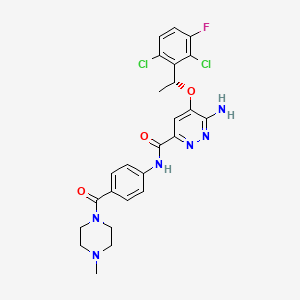
Z-160 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Z-160 hydrochloride involves the construction of its complex molecular structure through a series of chemical reactions. The synthetic routes typically include the formation of the piperazine ring and the attachment of various functional groups to achieve the desired pharmacological properties. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
Z-160 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
Z-160 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of N-type calcium channel blockers.
Biology: It is used to investigate the role of calcium channels in cellular processes.
Industry: It is used in the development of new pharmaceuticals targeting calcium channels.
Mécanisme D'action
Z-160 hydrochloride exerts its effects by inhibiting the alpha-2/delta-1 subunit of voltage-dependent calcium channels. This inhibition reduces calcium influx into neurons, which in turn decreases the release of neurotransmitters involved in pain signaling. The molecular targets and pathways involved include the modulation of calcium channel activity and the subsequent reduction in neuronal excitability .
Comparaison Avec Des Composés Similaires
Z-160 hydrochloride belongs to the class of organic compounds known as diphenylmethanes. Similar compounds include other N-type calcium channel blockers such as gabapentin and pregabalin. Compared to these compounds, this compound has a higher selectivity for N-type calcium channels, which may result in fewer side effects and improved efficacy in treating chronic pain .
Propriétés
Numéro CAS |
41332-36-9 |
|---|---|
Formule moléculaire |
C32H33ClN2O |
Poids moléculaire |
497.079 |
Nom IUPAC |
1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride |
InChI |
InChI=1S/C32H32N2O.ClH/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29;/h1-20,30,32H,21-25H2;1H |
Clé InChI |
ZUKCTHFFBLZBGR-UHFFFAOYSA-N |
SMILES |
Cl.O=C(CC(c1ccccc1)c2ccccc2)N3CCN(CC3)C(c4ccccc4)c5ccccc5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Z-160 hydrochloride; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate](/img/structure/B611834.png)









